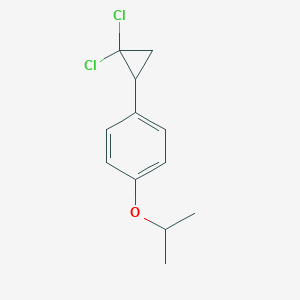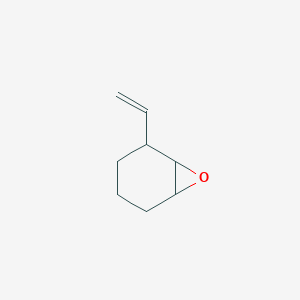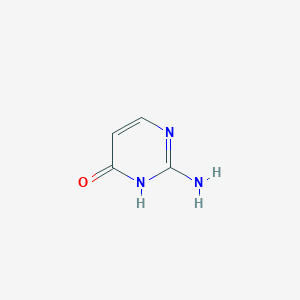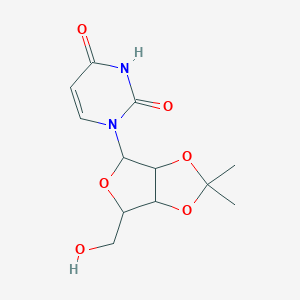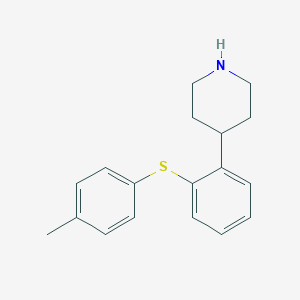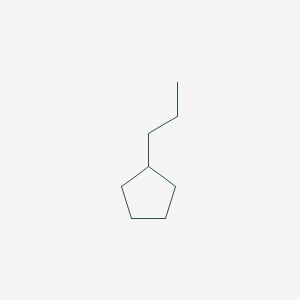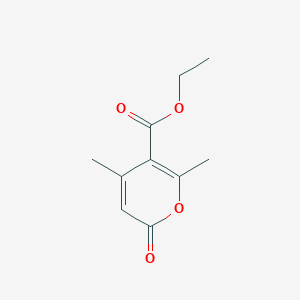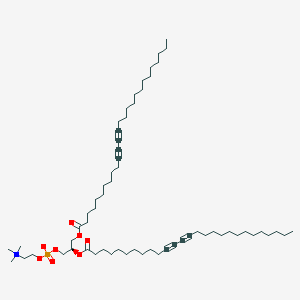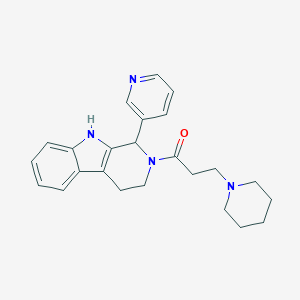
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- is a chemical compound with a complex molecular structure that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors in the body, which may contribute to its anti-inflammatory and anti-tumor properties.
Efectos Bioquímicos Y Fisiológicos
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors in the body, which may contribute to its anti-inflammatory and anti-tumor properties. It has also been shown to have antioxidant properties and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- in lab experiments is its potential to inhibit the growth of cancer cells. However, one of the limitations is that its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways or receptors.
Direcciones Futuras
There are several future directions for the study of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other compounds for the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and to design experiments that target specific pathways or receptors.
In conclusion, 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- is a complex chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-proliferative properties and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand its mechanism of action and to design experiments that target specific pathways or receptors.
Métodos De Síntesis
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- can be synthesized using various methods. One of the most common methods is the reaction of 2-aminopyridine with 3,4-dihydro-2H-pyrido[3,4-b]indole-1,5(4H,6H)-dione in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of 2-aminopyridine with 3,4-dihydro-2H-pyrido[3,4-b]indole-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide.
Aplicaciones Científicas De Investigación
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-proliferative properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
119464-27-6 |
|---|---|
Nombre del producto |
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- |
Fórmula molecular |
C24H28N4O |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
3-piperidin-1-yl-1-(1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C24H28N4O/c29-22(11-15-27-13-4-1-5-14-27)28-16-10-20-19-8-2-3-9-21(19)26-23(20)24(28)18-7-6-12-25-17-18/h2-3,6-9,12,17,24,26H,1,4-5,10-11,13-16H2 |
Clave InChI |
QSBRTZBQSHLYRI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(=O)N2CCC3=C(C2C4=CN=CC=C4)NC5=CC=CC=C35 |
SMILES canónico |
C1CCN(CC1)CCC(=O)N2CCC3=C(C2C4=CN=CC=C4)NC5=CC=CC=C35 |
Sinónimos |
1,2,3,4-Tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-9 H-pyrido(3,4-b)indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)

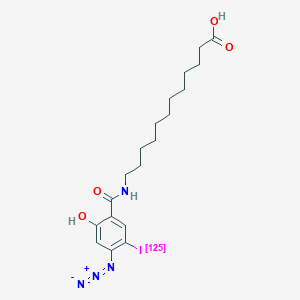
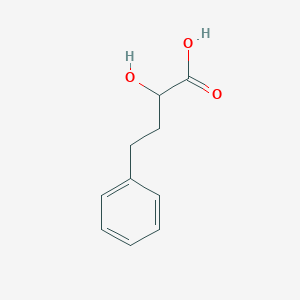
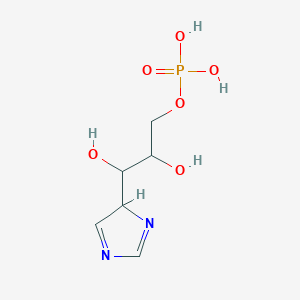
![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B43831.png)
